Bufanolidi e derivati

Bufanolides and their derivatives represent a diverse class of triterpenoids, primarily found in the skin secretions of certain toads, notably *Bufo* species. These compounds exhibit a wide range of biological activities, including potent antimicrobial, anti-inflammatory, and analgesic properties. Chemically, bufanolides are characterized by a unique 25-membered ring system, often with multiple hydroxyl groups and functional groups that contribute to their structural complexity.

Bufanolide derivatives have been extensively studied for their potential therapeutic applications in various fields such as dermatology, neurology, and immunology. For instance, some bufanolides show promising results against skin infections due to their strong antibacterial and antifungal properties. Additionally, certain bufanolides exhibit analgesic effects by modulating pain pathways, making them attractive candidates for the development of new pain relief treatments.

Research into bufanolide derivatives continues to uncover novel structural modifications that enhance their therapeutic efficacy while minimizing potential side effects. This ongoing investigation highlights the significant value of these compounds in pharmaceutical and biochemical research, potentially leading to innovative drug formulations and therapeutic strategies.

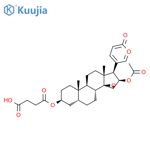

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

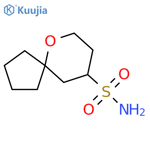

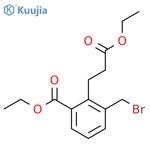

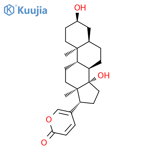

19-Acetoxy-1β,3β,5-[ethylidynetris(oxy)]-14-hydroxy-5β,14β-bufa-20,22-dienolide | 27785-98-4 | C28H36O8 |

|

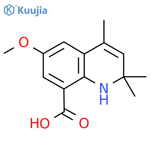

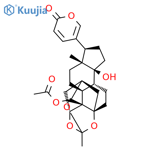

Bufa-20,22-dienolide,1,3,5-[(1R)-ethylidynetris(oxy)]-14-hydroxy-19-oxo-, (1b,3b,5b)- (9CI) | 23044-66-8 | C26H32O7 |

|

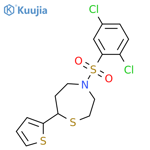

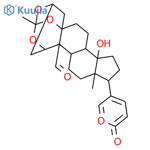

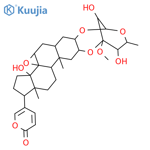

Bufa-20,22-dienolide,2-(acetyloxy)-3-[(4,6-dideoxy-b-arabino-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (2b,3b,5b)- (9CI) | 155023-39-5 | C32H44O11 |

|

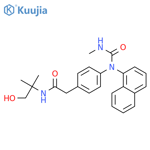

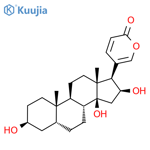

Deacetylbufotalin | 465-19-0 | C24H34O5 |

|

Bufa-20,22-dienolide,3,14-dihydroxy-, (3a,5b)- | 465-20-3 | C24H34O4 |

|

Cotyledoside | 57364-74-6 | C31H42O10 |

|

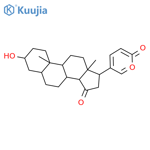

Hellebrigenin | 465-90-7 | C24H32O6 |

|

| 468-86-0 | C24H32O4 |

|

Scillirosidin, Glycoside | 507-59-5 | C26H34O7 |

|

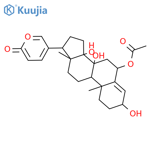

Nsc234204 | 36615-12-0 | C30H38O9 |

Letteratura correlata

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

Fornitori consigliati

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati